3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride
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Overview
Description
3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride is a chemical compound with the molecular formula C6H10F3NO·HCl. It is known for its unique structure, which includes a trifluoroethoxy group attached to an azetidine ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride typically involves the reaction of azetidine with 1,1,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation to achieve the required quality for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .
Scientific Research Applications
3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. This interaction can lead to changes in biological activity, making it a valuable compound for studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,2-Trifluoroethoxymethyl)azetidine
- 3-(1,1,2-Trifluoroethoxymethyl)pyrrolidine
- 3-(1,1,2-Trifluoroethoxymethyl)piperidine
Uniqueness
3-(1,1,2-Trifluoroethoxymethyl)azetidine;hydrochloride is unique due to its specific trifluoroethoxy group attached to an azetidine ring. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. Its hydrochloride form also enhances its solubility and stability, making it more suitable for various applications .
Properties
IUPAC Name |
3-(1,1,2-trifluoroethoxymethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-4-6(8,9)11-3-5-1-10-2-5;/h5,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXXNQFSRKWVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC(CF)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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